molecular formula C23H19Cl4N3OS B420814 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE

2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE

Cat. No.: B420814
M. Wt: 527.3g/mol
InChI Key: QWHONDFDBGLUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-diphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-diphenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide
  • 2,2-diphenyl-N-(2,2,2-trichloro-1-{[(4-fluoro-3-nitroanilino)carbothioyl]amino}ethyl)acetamide
  • 2,2-diphenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenoxy)carbothioyl]amino}ethyl)acetamide

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C23H19Cl4N3OS

Molecular Weight

527.3g/mol

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C23H19Cl4N3OS/c24-17-11-13-18(14-12-17)28-22(32)30-21(23(25,26)27)29-20(31)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H,(H,29,31)(H2,28,30,32)

InChI Key

QWHONDFDBGLUKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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